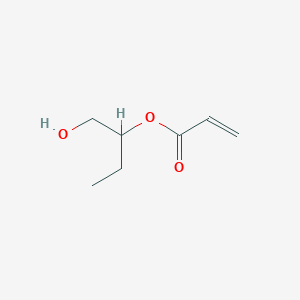

2-Propenoic acid, 1-(hydroxymethyl)propyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Propenoic acid, 1-(hydroxymethyl)propyl ester, also known as hydroxypropyl methacrylate (HPMA), is a monomer used in the synthesis of various polymers and copolymers. It is a clear, colorless liquid with a slight odor and is soluble in water, alcohol, and ether. HPMA has a wide range of applications in the fields of medicine, dentistry, and materials science due to its unique chemical and physical properties.

Mecanismo De Acción

The mechanism of action of HPMA-based polymers in drug delivery involves the formation of stable nanoparticles that can encapsulate drugs and protect them from degradation and elimination. The nanoparticles can also target specific tissues or cells through surface modifications, such as the attachment of targeting ligands. In tissue engineering, HPMA-based hydrogels can provide a three-dimensional structure for cell growth and differentiation, as well as a controlled release of growth factors and other signaling molecules.

Efectos Bioquímicos Y Fisiológicos

HPMA has been shown to have low toxicity and biocompatibility in various in vitro and in vivo studies. HPMA-based polymers have been found to have minimal immunogenicity and can be degraded and eliminated from the body through various mechanisms, such as hydrolysis and enzymatic degradation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using HPMA-based polymers in lab experiments include their versatility, biocompatibility, and ability to encapsulate a wide range of drugs and molecules. However, the limitations include the potential for batch-to-batch variability in the synthesis of HPMA and the need for specialized equipment and expertise for their preparation and characterization.

Direcciones Futuras

There are several future directions for the use of HPMA-based polymers in biomedical applications. One potential direction is the development of HPMA-based nanocarriers for gene therapy, which can deliver nucleic acids to target cells and tissues. Another direction is the use of HPMA-based hydrogels for the regeneration of complex tissues, such as the liver and pancreas. Additionally, the use of HPMA-based polymers in combination with other materials, such as nanoparticles and graphene, is an area of active research.

Métodos De Síntesis

HPMA can be synthesized through the esterification reaction between methacrylic acid and 1,3-propanediol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The resulting HPMA product can be purified through distillation or chromatography.

Aplicaciones Científicas De Investigación

HPMA has been extensively studied for its biomedical applications, particularly in drug delivery and tissue engineering. HPMA-based polymers have been used to encapsulate various drugs, such as anticancer agents, antibiotics, and anti-inflammatory agents, to improve their pharmacokinetic properties and reduce their toxicity. Additionally, HPMA-based hydrogels have been developed for tissue engineering applications, such as wound healing and cartilage regeneration.

Propiedades

Número CAS |

121733-80-0 |

|---|---|

Nombre del producto |

2-Propenoic acid, 1-(hydroxymethyl)propyl ester |

Fórmula molecular |

C7H12O3 |

Peso molecular |

144.17 g/mol |

Nombre IUPAC |

1-hydroxybutan-2-yl prop-2-enoate |

InChI |

InChI=1S/C7H12O3/c1-3-6(5-8)10-7(9)4-2/h4,6,8H,2-3,5H2,1H3 |

Clave InChI |

QQIFWCIRQPKKAH-UHFFFAOYSA-N |

SMILES |

CCC(CO)OC(=O)C=C |

SMILES canónico |

CCC(CO)OC(=O)C=C |

Otros números CAS |

121733-80-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)

![Isoxazolo[4,5-b]pyridin-3-amine](/img/structure/B48196.png)